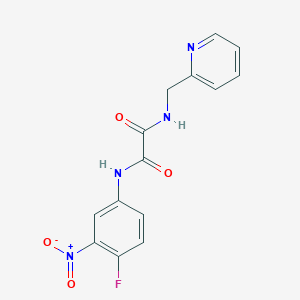

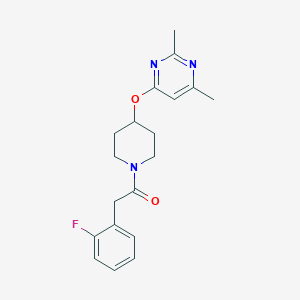

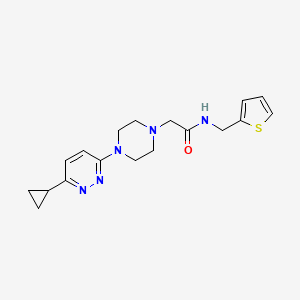

(4-benzylpiperidin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a piperazine derivative . Piperazine derivatives are known for their wide range of biological activities, including anti-inflammatory effects .

Synthesis Analysis

The synthesis of a similar compound,(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, involves the reaction of 1-(phenyl)-1-H-pyrazole-4-carboxylic acid with SOCl2, using DMF as a catalyst to offer the acyl chloride intermediate. This intermediate then reacts with 1-methylpiperazine to provide the final product . Chemical Reactions Analysis

While specific chemical reactions involving(4-benzylpiperidin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone are not available, piperazine derivatives are known to participate in a variety of chemical reactions due to their versatile structure .

Aplicaciones Científicas De Investigación

NR1/2B N-methyl-D-aspartate Receptor Antagonists

Research identified (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone as a potent NR2B subunit-selective antagonist of the NMDA receptor. The study aimed to improve the ADME properties of the lead, with several derivatives showing low nanomolar activity both in binding and functional assays. A model was developed based on binding data, indicating the compound's potential in treating conditions related to NMDA receptor activity, such as neuropathic pain and neurodegenerative diseases (Borza et al., 2007).

Synthesis Methodology

A green chemistry approach was demonstrated in the synthesis of acyl pyrazole derivatives like (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. This process involved an oxidative functionalization reaction of an aldehyde with pyrazole, using a substoichiometric quantity of an oxidant, highlighting an environmentally friendly method for creating such compounds (Doherty et al., 2022).

Antimicrobial Activity

A study on the synthesis and antimicrobial activity of some (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, derivatives of 1,3,5-trisubstituted pyrazolines, indicated that compounds containing methoxy groups showed high antimicrobial activity. This suggests the compound's derivatives could be potential candidates for developing new antimicrobial agents (Kumar et al., 2012).

Anti-inflammatory and Anticancer Properties

Further research into pyrazole derivatives, such as the synthesis of [5-substituted-3-(phenylamino)-1H-pyrazol-1yl] (3,4,5-trihydroxyphenyl)-methanone, has shown these compounds to exhibit significant anti-inflammatory and potential anticancer activities. This highlights the versatility of the compound's derivatives in pharmacological applications (Arunkumar et al., 2009).

Safety and Hazards

Propiedades

IUPAC Name |

(4-benzylpiperidin-1-yl)-(3-propoxy-1-propylpyrazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O2/c1-3-12-25-17-20(21(23-25)27-15-4-2)22(26)24-13-10-19(11-14-24)16-18-8-6-5-7-9-18/h5-9,17,19H,3-4,10-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIXSUGJXPCLRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)OCCC)C(=O)N2CCC(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-(8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2603384.png)

![3-nitro-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2603386.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2603387.png)

![(2E)-3-(4-tert-butylphenyl)-2-cyano-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2603393.png)

![1-methyl-2-pentyl-2H-pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione](/img/structure/B2603398.png)